BenchChemオンラインストアへようこそ!

Zolmitriptan N-Oxide

Pharmacokinetics Drug Metabolism Receptor Binding

Selecting this certified Zolmitriptan N-Oxide reference standard eliminates the risk of misidentification inherent in generic impurity substitutes. Its distinct reversed-phase HPLC retention time (10.5 min vs. 7.7 min for parent drug) and unique 77% solid-phase extraction recovery from human plasma—differing from both the active parent (87%) and active N-desmethyl metabolite (58%)—enable precise peak identification and quantification. Pharmacologically inactive at 5-HT1B/1D receptors, it is mandated for EP Impurity B and USP Related Compound E release testing, stability-indicating method validation under ICH guidelines, and CYP1A2-mediated drug-drug interaction studies. Choose this clearly differentiated, fully characterized standard to uphold analytical specificity, regulatory compliance, and data integrity in pharmaceutical quality control and bioanalytical research.

Molecular Formula C16H21N3O3
Molecular Weight 303.36 g/mol
CAS No. 251451-30-6
Cat. No. B022616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZolmitriptan N-Oxide
CAS251451-30-6
Synonyms(4S)-4-[[3-[2-(Dimethyloxidoamino)ethyl]-1H-indol-5-yl]methyl-2-oxazolidinone; 
Molecular FormulaC16H21N3O3
Molecular Weight303.36 g/mol
Structural Identifiers
SMILESC[N+](C)(CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3)[O-]
InChIInChI=1S/C16H21N3O3/c1-19(2,21)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-22-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m0/s1
InChIKeyGZYCQRZFJIZOKU-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zolmitriptan N-Oxide (CAS 251451-30-6) – A Critical Inactive Metabolite and USP/EP Reference Standard for Migraine Drug Analysis


Zolmitriptan N-Oxide (CAS 251451-30-6), also designated as Zolmitriptan EP Impurity B and USP Related Compound E, is the major oxidative metabolite and a primary degradation product of the antimigraine drug Zolmitriptan [1]. Formed via N-oxidation of the dimethylamino group by CYP1A2 [2], it is a fully characterized, pharmacologically inactive compound that serves as an essential analytical reference standard in pharmaceutical quality control, bioanalytical method validation, and forced degradation studies [3]. Its quantifiable differentiation from the active parent drug (Zolmitriptan) and the active N-desmethyl metabolite underpins its critical role in ensuring analytical specificity and accurate impurity profiling [1].

Zolmitriptan N-Oxide: Why an In-Class Metabolite Reference Cannot Be Interchanged


Substituting Zolmitriptan N-Oxide with a generic impurity standard or another triptan metabolite reference is scientifically invalid due to its distinct and quantifiable analytical behavior. Unlike the active parent drug Zolmitriptan (87% recovery) or the active N-desmethyl metabolite (58% recovery), Zolmitriptan N-Oxide exhibits a unique recovery rate of 77% in solid-phase extraction (SPE) from human plasma, and a distinct reversed-phase HPLC retention time of 10.5 minutes, compared to 7.7 and 6.7 minutes for the parent and active metabolite, respectively [1]. Furthermore, its complete lack of pharmacological activity at 5-HT1B/1D receptors, in contrast to the therapeutically active comparators, means it cannot serve as a surrogate for activity-based assays [2]. These quantitative differences in recovery, retention, and bioactivity render generic substitution a significant risk to analytical accuracy and data integrity in regulated pharmaceutical and clinical research environments.

Quantitative Differentiation Guide for Zolmitriptan N-Oxide (CAS 251451-30-6)


Pharmacological Inactivity vs. Active Metabolites and Parent Drug

Zolmitriptan N-Oxide is a pharmacologically inactive metabolite, a crucial distinction from the parent drug Zolmitriptan and the active N-desmethyl metabolite (183C91) [1]. While the parent compound is a 5-HT1B/1D receptor partial agonist with Ki values of 5.01 nM and 0.63 nM for 5-HT1B and 5-HT1D, respectively, and the N-desmethyl metabolite retains agonist activity at 5-HT1D receptors, the N-oxide exhibits no measurable activity at these receptors [1].

Pharmacokinetics Drug Metabolism Receptor Binding

Differential HPLC Recovery from Human Plasma

In a validated HPLC-ECD method for simultaneous quantification in human plasma, Zolmitriptan N-Oxide demonstrates a distinct absolute recovery of 77% following solid-phase extraction (SPE), which is quantitatively different from the recoveries of the parent drug Zolmitriptan (87%) and the active metabolite N-desmethylzolmitriptan (58%) [1].

Bioanalysis Method Validation Sample Preparation

Distinct Chromatographic Retention Time for Specific Identification

Under identical reversed-phase HPLC conditions, Zolmitriptan N-Oxide exhibits a retention time of 10.5 minutes, providing clear chromatographic resolution from the parent drug Zolmitriptan (7.7 minutes) and the active N-desmethyl metabolite (6.7 minutes) [1]. This distinct elution profile enables unambiguous identification and quantification in complex matrices.

Analytical Chemistry Quality Control Impurity Profiling

Utility as a Specific Marker for Oxidative Degradation

Forced degradation studies confirm that Zolmitriptan drug substance is particularly unstable under oxidative conditions, with the N-Oxide being a primary degradation product [1]. While the parent compound exhibits significant instability (e.g., 27.6% degradation in 1 hour under acidic conditions), the formation of Zolmitriptan N-Oxide serves as a specific, quantifiable marker of oxidative stress and can be used to monitor drug substance and product stability [1].

Stability Studies Forced Degradation Pharmaceutical Quality

High-Value Application Scenarios for Zolmitriptan N-Oxide (CAS 251451-30-6)


Pharmaceutical Quality Control: Quantification of the EP Impurity B / USP Related Compound E

Zolmitriptan N-Oxide is the certified reference standard for Zolmitriptan EP Impurity B and USP Related Compound E. Its use is mandated in validated HPLC or UPLC methods for the release testing of Zolmitriptan API and finished dosage forms. The distinct retention time of 10.5 minutes (relative to the parent drug at 7.7 minutes) enables accurate peak identification and quantification against a calibration curve, ensuring compliance with pharmacopoeial impurity limits [1].

Bioanalytical Method Development and Pharmacokinetic Studies

In clinical and preclinical pharmacokinetic studies, Zolmitriptan N-Oxide serves as a critical analyte for quantifying the inactive metabolic pathway. The validated HPLC-ECD method, which achieves a 77% absolute recovery for the N-Oxide from human plasma, demonstrates its utility in accurately mapping the drug's metabolic fate [1]. This is essential for understanding the drug's clearance mechanisms and for contextualizing the plasma concentrations of the active parent and N-desmethyl metabolite.

Forced Degradation and Stability-Indicating Method Validation

As a primary oxidative degradation product, Zolmitriptan N-Oxide is an indispensable tool for forced degradation studies under ICH guidelines [2]. Its use as a marker of oxidative stress allows analytical scientists to develop stability-indicating HPLC methods that can specifically resolve and quantify this impurity from the parent drug and other degradation products. This is a regulatory requirement for establishing drug substance and product shelf-life and storage conditions.

In Vitro Drug Metabolism and CYP1A2 Phenotyping Studies

Since the formation of Zolmitriptan N-Oxide is specifically mediated by CYP1A2-catalyzed N-oxidation, this compound is used as a specific metabolite marker in in vitro drug-drug interaction (DDI) and CYP phenotyping studies [3]. By quantifying the production of Zolmitriptan N-Oxide in hepatocyte or microsomal incubations, researchers can assess CYP1A2 activity and evaluate the potential for metabolic interactions with other co-administered drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zolmitriptan N-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.